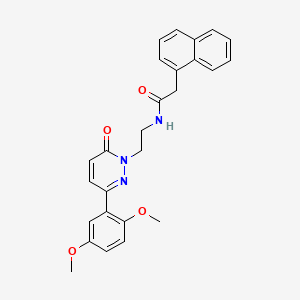![molecular formula C12H10N4O2 B2518551 3-([1,2,4]Triazolo[4,3-a]quinoxalin-1-yl)propanoic acid CAS No. 959525-94-1](/img/structure/B2518551.png)
3-([1,2,4]Triazolo[4,3-a]quinoxalin-1-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-([1,2,4]Triazolo[4,3-a]quinoxalin-1-yl)propanoic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the triazoloquinoxaline family, known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties .
Méthodes De Préparation
The synthesis of 3-([1,2,4]Triazolo[4,3-a]quinoxalin-1-yl)propanoic acid typically involves the cyclization of 1-chloro-2-hydrazinoquinoxaline with an appropriate aldehyde, followed by an oxidation-reduction mechanism using chloranil . The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the cyclization process. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
3-([1,2,4]Triazolo[4,3-a]quinoxalin-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of triazoloquinoxaline derivatives with different functional groups.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, leading to the formation of various substituted triazoloquinoxalines
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted triazoloquinoxalines with potential biological activities .
Applications De Recherche Scientifique
3-([1,2,4]Triazolo[4,3-a]quinoxalin-1-yl)propanoic acid has been extensively studied for its scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Demonstrates potent anticancer activity by inhibiting vascular endothelial growth factor receptor-2 (VEGFR-2), which is involved in cancer angiogenesis.
Mécanisme D'action
The mechanism of action of 3-([1,2,4]Triazolo[4,3-a]quinoxalin-1-yl)propanoic acid involves its ability to intercalate into DNA, disrupting the DNA structure and inhibiting the replication of cancer cells . It also inhibits VEGFR-2, blocking the signaling pathway that promotes tumor growth and angiogenesis . These molecular targets and pathways make it a promising candidate for anticancer therapy.
Comparaison Avec Des Composés Similaires
3-([1,2,4]Triazolo[4,3-a]quinoxalin-1-yl)propanoic acid can be compared with other similar compounds, such as:
1,2,4-Triazolo[4,3-c]quinazolines: These compounds also exhibit significant anticancer activity and are structurally similar to triazoloquinoxalines.
1,2,4-Triazino[4,3-a]quinoxalines: Known for their antimicrobial properties, these compounds share a similar triazoloquinoxaline scaffold.
Pyrimido-quinoxalines: These compounds have been studied for their antiviral and antimicrobial activities.
The uniqueness of this compound lies in its potent DNA intercalation activity and its ability to inhibit VEGFR-2, making it a versatile compound with multiple therapeutic applications .
Propriétés
IUPAC Name |
3-([1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2/c17-12(18)6-5-10-14-15-11-7-13-8-3-1-2-4-9(8)16(10)11/h1-4,7H,5-6H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSLSGLIFQSYJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC3=NN=C(N23)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
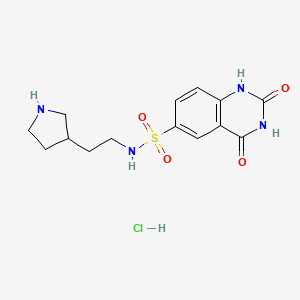
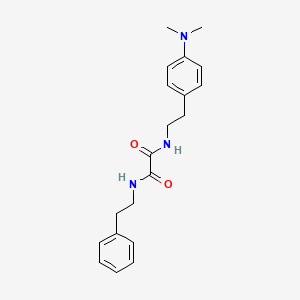
![N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2518473.png)
![N-(2,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2518474.png)
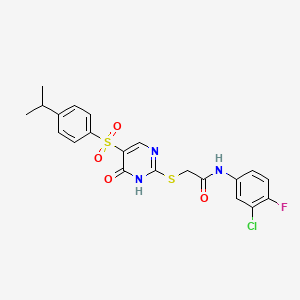
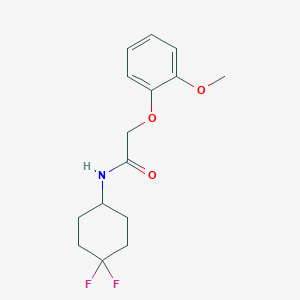
![4-{[(3-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine](/img/structure/B2518482.png)
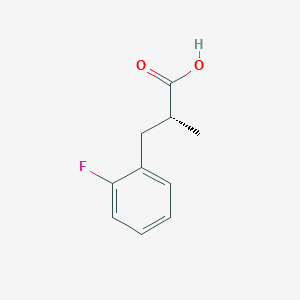
![2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2518485.png)
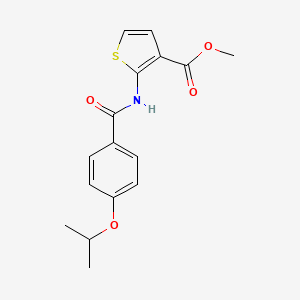
![(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2518487.png)
![Tert-butyl N-[(3S,4R)-4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]oxolan-3-yl]carbamate](/img/structure/B2518488.png)

